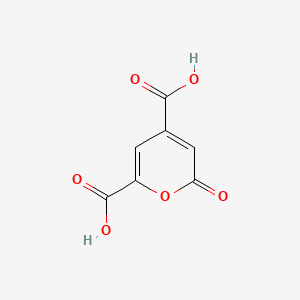

2-oxo-2H-pyran-4,6-dicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-oxopyran-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMXCPVFSJVVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(OC1=O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50222997 | |

| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72698-24-9 | |

| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072698249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Pyrone-4,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50222997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic Acid from Renewable Feedstocks: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) is a versatile, bio-based platform chemical with significant potential in the synthesis of novel polyesters and other high-value materials. Its pseudo-aromatic structure and dicarboxylic functionality make it a promising renewable alternative to petroleum-derived monomers. This technical guide provides an in-depth overview of the primary synthesis routes for PDC from renewable sources, with a focus on microbial fermentation of lignin-derived aromatics and chemo-catalytic conversion of plant-derived polyphenols. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate further research and development in this area.

Introduction

The transition towards a bio-based economy necessitates the development of sustainable methods for producing platform chemicals from renewable resources. Lignocellulosic biomass, the most abundant terrestrial renewable carbon source, is a prime candidate for such endeavors. Lignin, a complex aromatic polymer component of lignocellulose, is particularly attractive as a feedstock for aromatic chemicals. 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) has been identified as a key intermediate in the microbial degradation of lignin-derived compounds. The stable, yet reactive, nature of PDC makes it an excellent building block for a new generation of bio-based polymers. This guide explores the two principal pathways for its synthesis from renewable feedstocks: microbial funneling and direct chemo-catalytic conversion.

Microbial Synthesis of PDC from Lignin Derivatives

The biological production of PDC leverages the metabolic pathways of engineered microorganisms to convert a heterogeneous mixture of lignin-derived aromatic compounds into a single, valuable product. This "biological funneling" approach is a cornerstone of modern biorefinery concepts.

The Biological Funneling Pathway

The core of the microbial synthesis of PDC is the protocatechuate (PCA) 4,5-cleavage pathway. Genetically engineered strains of bacteria, most notably Pseudomonas putida, are modified to express a set of key enzymes that channel various lignin monomers towards PCA, which is then converted to PDC.

dot

Caption: Metabolic pathway for the biological funneling of lignin-derived monomers to PDC.

Key Microorganisms and Genetic Modifications

Pseudomonas putida, particularly the KT2440 strain, is a favored chassis for PDC production due to its robust metabolism and tolerance to aromatic compounds. The primary genetic modifications involve:

-

Introduction of the ligABC gene cassette: These genes, often sourced from Sphingomonas sp. SYK-6, encode the necessary enzymes for the conversion of PCA to PDC.

-

Deletion of competing pathways: To prevent the further metabolism of PCA and maximize the flux towards PDC, genes such as pcaGH, which encode the enzymes for the β-ketoadipate pathway, are often deleted.

Quantitative Data from Microbial Synthesis

The following table summarizes key quantitative data from various studies on the microbial production of PDC.

| Microorganism | Feedstock(s) | Fermentation Mode | Titer (g/L) | Molar Yield (%) | Productivity (g/L/h) | Reference(s) |

| Engineered P. putida | Mixed model lignin compounds (syringate, p-coumarate, ferulate) | Not specified | 12.4 (67.2 mM) | 98 | Not specified | |

| Engineered P. putida | Lignin-derived monomers | Fed-batch | 22.7 | 100 (from PCA) | 0.21 | [1] |

| Engineered P. putida PpY1100 | Protocatechuate | 5-L scale batch | >10 | Not specified | Not specified | [2][3] |

| Engineered N. aromaticivorans | Poplar lignin depolymerization products | Batch | Not specified | 59 (conversion of measured aromatics) | Not specified | [4] |

| Engineered N. aromaticivorans | Syringyl (S) and Guaiacyl (G) diketones | Batch | Not specified | 22-100 | Not specified | [4] |

Experimental Protocols

This protocol is a composite based on common practices in the field.

-

Inoculum Preparation:

-

A single colony of the engineered P. putida strain is used to inoculate 5-10 mL of Luria-Bertani (LB) medium.

-

The culture is incubated overnight at 30°C with shaking at 200-250 rpm.

-

This seed culture is then used to inoculate a larger volume of a defined mineral salt medium for the main fermentation.

-

-

Bioreactor Setup and Batch Phase:

-

A sterile bioreactor is filled with a mineral salt medium. A typical medium contains (per liter): K2HPO4 (16.43 g), KH2PO4 (2.31 g), yeast extract (24 g), and tryptone (12 g). Glycerol (10 g/L) can be used as an initial carbon source for cell growth.[5]

-

The bioreactor is inoculated with the seed culture to an initial OD600 of approximately 0.1.

-

The temperature is maintained at 30°C and the pH is controlled at 7.0 using automated addition of an alkaline solution (e.g., NH4OH).

-

The dissolved oxygen (DO) level is maintained above 20% by adjusting the agitation speed and airflow rate.

-

The batch phase proceeds until the initial carbon source is depleted, which is often indicated by a sharp increase in the DO level.

-

-

Fed-Batch Phase:

-

A concentrated feeding medium is prepared. This medium typically contains a primary carbon source like glycerol (e.g., 600 g/L), yeast extract (57.5 g/L), tryptone (92.5 g/L), and MgSO4·7H2O (10 g/L).[5]

-

The feeding is initiated based on a control strategy, such as a DO-stat method. When the DO level spikes (indicating carbon source depletion), the feed is automatically added to bring the DO back down to the setpoint (e.g., 20%).

-

The lignin-derived aromatic substrate (e.g., a mixture of vanillic acid, syringic acid, etc.) is added to the bioreactor to initiate PDC production. This can be done as a single pulse or as a continuous co-feed.

-

The fermentation is continued for 48-120 hours, with samples taken periodically to measure cell density, substrate consumption, and PDC concentration.

-

-

Cell Removal: The fermentation broth is centrifuged (e.g., at 8,000-10,000 x g for 15-20 minutes) to pellet the bacterial cells. The supernatant, which contains the dissolved PDC, is collected.

-

Acidification and Precipitation: The pH of the supernatant is lowered to approximately 2.0 using a strong acid (e.g., HCl or H2SO4). This protonates the carboxyl groups of PDC, reducing its solubility in the aqueous solution.

-

Solvent Extraction: The acidified supernatant is subjected to liquid-liquid extraction with a suitable organic solvent, such as ethyl acetate or 1-butanol. The PDC will preferentially partition into the organic phase. This step may be repeated multiple times to maximize recovery.

-

Crystallization: The organic solvent is evaporated under reduced pressure, leaving behind crude PDC. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol mixture).

-

Drying: The purified PDC crystals are dried under vacuum to remove any residual solvent.

Chemo-Catalytic Synthesis of PDC from Plant Polyphenols

A direct chemical synthesis route offers an alternative to microbial fermentation, potentially allowing for faster reaction times and simpler downstream processing. Gallic acid and tannic acid, which are abundant in many plants, have been identified as promising renewable feedstocks for this approach.

Oxidative Cleavage of Gallic Acid

The proposed chemical synthesis involves the oxidative cleavage of the aromatic ring of gallic acid. By carefully selecting the oxidant and reaction conditions, the reaction can be directed towards the formation of PDC.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Efficient production of 2-pyrone 4,6-dicarboxylic acid as a novel polymer-based material from protocatechuate by microbial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cetjournal.it [cetjournal.it]

- 5. researchgate.net [researchgate.net]

Chelidonic Acid: A Technical Guide to Natural Sources and Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonic acid, a γ-pyrone dicarboxylic acid, is a naturally occurring compound that has garnered significant interest within the scientific community due to its diverse pharmacological properties. Exhibiting a range of biological activities, including anti-inflammatory, anti-viral, and neuroprotective effects, chelidonic acid presents a promising scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the known natural sources of chelidonic acid and details the methodologies for its extraction and purification. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development who seek to harness the therapeutic potential of this versatile molecule.

Natural Sources of Chelidonic Acid

Chelidonic acid is predominantly found in the plant kingdom, with notable concentrations in specific species. While research into microbial sources is ongoing, current knowledge primarily points to herbaceous plants as the most abundant reservoirs of this compound.

Plant Sources

The primary plant sources of chelidonic acid identified to date belong to the Papaveraceae and Asteraceae families.

-

Chelidonium majus (Greater Celandine): A perennial herbaceous plant, Chelidonium majus is a well-documented source of chelidonic acid.[1][2] The compound is present in various parts of the plant, including the distinctive yellow-orange latex found in the stems and petioles.[2]

-

Saussurea controversa : This species from the Asteraceae family has been identified as a significant source of chelidonic acid. Studies have reported the isolation of chelidonic acid from the leaves of S. controversa.

While these two species are the most prominently cited sources, other plants may also contain chelidonic acid, and further phytochemical screening of related species is warranted.

Microbial Sources

The exploration of microbial sources for chelidonic acid is an emerging area of research. Endophytic fungi, which reside within the tissues of plants, are known to produce a wide array of secondary metabolites, some of which may be identical or structurally similar to compounds found in their host plant.

-

Endophytic Fungi: Research has been conducted on endophytic fungi isolated from Chelidonium majus.[3] While these studies have confirmed the production of various bioactive compounds by these fungi, direct evidence of chelidonic acid production by endophytic fungi is not yet conclusively established in the reviewed literature. Further investigation into the metabolic capabilities of these microorganisms is required to determine if they represent a viable alternative source for chelidonic acid.

At present, there is a lack of substantial evidence pointing to bacterial species as natural producers of chelidonic acid.

Extraction and Purification Methodologies

The successful isolation of chelidonic acid from its natural sources relies on a multi-step process involving extraction, fractionation, and purification. The choice of methodology depends on the source material and the desired purity of the final product.

Data Presentation: Yield of Chelidonic Acid

The yield of chelidonic acid can vary significantly depending on the natural source and the extraction method employed. The following table summarizes the reported quantitative data for the yield of chelidonic acid from Saussurea controversa.

| Natural Source | Plant Part | Extraction Method | Yield of Chelidonic Acid | Reference |

| Saussurea controversa | Leaves | 40% Ethanol Extraction | 45 mg/g of extract |

Experimental Protocols

The following sections provide detailed methodologies for the extraction and purification of chelidonic acid from plant sources, based on cited literature.

1. Extraction from Saussurea controversa Leaves

This protocol is based on the methods described for the isolation of chelidonic acid from the leaves of Saussurea controversa.

Materials:

-

Air-dried leaves of Saussurea controversa

-

40% Ethanol

-

Water

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Polyamide for column chromatography

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Extraction:

-

Extract 600 g of air-dried raw plant material with 6000 mL of 40% ethanol.

-

Perform the extraction three times at 80°C for 1 hour each.

-

Combine the extracts and evaporate under reduced pressure to obtain an aqueous residue.

-

Dry the aqueous residue by convection to yield a dried extract.

-

-

Initial Fractionation:

-

Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate will form.

-

Separate the precipitate by filtration and wash with water. This precipitate contains a calcium complex of chelidonic acid.

-

The aqueous solution is then subjected to sequential liquid-liquid extraction in a separating funnel with:

-

Chloroform (3 x 200 mL)

-

Ethyl acetate (6 x 200 mL)

-

n-Butanol (10 x 200 mL)

-

-

-

Isolation of Chelidonic Acid:

-

The fraction from the initial precipitation (R2) is further purified.

-

Perform column chromatography on 0.2 g of R2 using a polyamide column (1.2 x 25 cm).

-

Elute the column with ethanol, gradually increasing the water content from 5% to 50%.

-

This chromatographic separation yields purified chelidonic acid.

-

-

Recrystallization (for further purification):

-

Dissolve the isolated chelidonic acid in methanol by heating.

-

Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.

-

Allow the solution to cool, which will result in the crystallization of chelidonic acid as needle-like crystals.

-

2. General Purification Techniques

The following are general techniques that can be adapted for the purification of chelidonic acid from various crude plant extracts.

-

Fractional Crystallization: This technique separates compounds based on differences in their solubility at a given temperature. A supersaturated solution of the crude extract is prepared in a suitable solvent and allowed to cool slowly. The compound with the lower solubility will crystallize out first, allowing for its separation from the more soluble impurities. The recrystallization step mentioned in the S. controversa protocol is a form of fractional crystallization.

-

Silica Gel Column Chromatography: This is a widely used technique for the purification of organic compounds.

-

Stationary Phase: Silica gel is a polar adsorbent.

-

Mobile Phase: A solvent or a mixture of solvents of varying polarity is used to elute the compounds from the column. For chelidonic acid, a polar compound, a mobile phase starting with a less polar solvent and gradually increasing in polarity (e.g., a gradient of chloroform and methanol) can be effective. Non-polar compounds will elute first, while more polar compounds like chelidonic acid will have a stronger interaction with the silica gel and elute later.

-

Signaling Pathways Modulated by Chelidonic Acid

Chelidonic acid has been shown to modulate several key signaling pathways involved in inflammation and neuronal function. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

1. Inhibition of Pro-inflammatory Cytokine Production

Chelidonic acid has been demonstrated to downregulate the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). This inhibitory action is central to its anti-inflammatory effects.

Caption: Inhibition of Pro-inflammatory Cytokine Signaling by Chelidonic Acid.

2. Activation of Neurotrophic Factor Signaling

Chelidonic acid has been shown to up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-regulated kinase (ERK). This pathway is critical for neuronal survival, growth, and synaptic plasticity, suggesting a neuroprotective role for chelidonic acid.

Caption: Activation of BDNF and ERK Signaling by Chelidonic Acid.

Conclusion

Chelidonic acid stands out as a promising natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, with a focus on Chelidonium majus and Saussurea controversa. Detailed experimental protocols for extraction and purification from plant materials have been outlined to aid researchers in isolating this valuable compound. Furthermore, the elucidation of its effects on key signaling pathways offers a foundation for understanding its mechanisms of action. While the exploration of microbial sources for chelidonic acid is still in its early stages, it represents an exciting avenue for future research. The information presented herein is intended to serve as a valuable resource for the scientific community, fostering further investigation and development of chelidonic acid-based therapeutics.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chelidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chelidonic acid, a naturally occurring heterocyclic organic acid, is a gamma-pyrone derivative found in various plants, notably in Chelidonium majus (greater celandine) and other members of the Papaveraceae family.[1][2][3] Its rigid structure and presence of two carboxylic acid groups make it an interesting molecule from both a chemical and pharmacological perspective. It serves as a precursor in chemical synthesis and has garnered significant attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[4][5][6] This guide provides a comprehensive overview of the physical and chemical properties of chelidonic acid, detailed experimental protocols for its characterization, and a review of its known interactions with biological signaling pathways.

Physical Properties

Chelidonic acid is a white to off-white crystalline solid at room temperature.[4] Its key physical properties are summarized in the tables below.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄O₆ | [7][8] |

| Molecular Weight | 184.10 g/mol | [8][9] |

| Melting Point | 262 - 265 °C (with decomposition) | [8][10][11] |

| Density | 1.571 - 1.821 g/cm³ | [8][10] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| pKa (Strongest Acidic) | 1.26 - 1.85 | [4][12] |

| Enthalpy of Vaporization | 80.42 kJ/mol | [4] |

| Vapour Pressure | 3.47E-10 mmHg at 25°C | [4] |

Solubility

| Solvent | Solubility | Source(s) |

| Water | 14.3 g/L (25 °C); Very soluble | [4][13] |

| Hot Water | Soluble (may show very faint turbidity) | |

| DMSO | ≥34.4 mg/mL; ~1 mg/mL | [7][14] |

| DMSO/PBS (pH 7.2) 1:6 | ~0.14 mg/mL | [7] |

| Ethanol | Sparingly soluble/Insoluble | [4][14] |

| Acetone | Readily soluble | [4] |

Chemical Properties

Chelidonic acid's chemical nature is defined by its γ-pyrone core and two carboxylic acid functional groups. Its IUPAC name is 4-oxo-4H-pyran-2,6-dicarboxylic acid.[4]

Structure

The molecule consists of a pyran ring with a ketone at the 4-position and carboxylic acid groups at the 2- and 6-positions.[15] This structure imparts a planar character to the molecule.[16] X-ray diffraction studies have confirmed its molecular structure, revealing a network of hydrogen bonds in its crystalline form.[1]

Reactivity

-

Acidity: The two carboxylic acid groups are responsible for its acidic nature. The strongest acidic pKa is reported to be between 1.26 and 1.85.[4][12]

-

Decarboxylation: It undergoes decarboxylation at high temperatures (220-230°C) under vacuum.[7]

-

Complex Formation: The endocyclic oxygen and carboxylic groups can act as ligands, allowing chelidonic acid to form coordination complexes with metal ions such as copper (II).[7]

Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and characterization of chelidonic acid.

| Spectroscopy Type | Key Features |

| ¹H NMR | The proton NMR spectrum is used to confirm the presence and arrangement of hydrogen atoms on the pyran ring.[1][17] |

| ¹³C NMR | The carbon NMR spectrum provides information on the carbon skeleton, including the carbonyl and carboxylic acid carbons.[1][18] |

| Infrared (IR) | IR spectroscopy is used to identify the characteristic functional groups, such as the C=O stretching of the ketone and carboxylic acids, and the O-H stretching of the carboxylic acids.[1][18] |

| UV-Vis | Ultraviolet-visible spectroscopy reveals electronic transitions within the molecule, which can be useful for quantitative analysis.[1][19] |

| Mass Spectrometry (MS) | Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.[20] |

Experimental Protocols

The following are generalized methodologies for the characterization and synthesis of chelidonic acid.

Synthesis of Chelidonic Acid

A common method for synthesizing chelidonic acid involves the condensation of diethyl oxalate and acetone in the presence of a strong base like sodium ethoxide.[4]

Workflow for Chelidonic Acid Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Investigating the Effects of Chelidonic Acid on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chelidonic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Chelidonic Acid and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]

- 7. Chelidonic acid CAS#: 99-32-1 [m.chemicalbook.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Chelidonic acid | C7H4O6 | CID 7431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemigran.com [chemigran.com]

- 11. chemsynthesis.com [chemsynthesis.com]

- 12. Human Metabolome Database: Showing metabocard for Chelidonic acid (HMDB0249899) [hmdb.ca]

- 13. Chelidonic acid(99-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 14. apexbt.com [apexbt.com]

- 15. Showing Compound Chelidonic acid (FDB007656) - FooDB [foodb.ca]

- 16. researchgate.net [researchgate.net]

- 17. Chelidonic acid(99-32-1) 1H NMR spectrum [chemicalbook.com]

- 18. Spectroscopic (FT-IR, FT-Raman, UV absorption, 1H and 13C NMR) and theoretical (in B3LYP/6-311++G** level) studies on alkali metal salts of caffeic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. azooptics.com [azooptics.com]

- 20. lehigh.edu [lehigh.edu]

The Biological Versatility of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives: A Technical Overview for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-2H-pyran-4,6-dicarboxylic acid scaffold, a key intermediate in lignin degradation, is emerging as a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a reactive lactone, a conjugated system, and two carboxylic acid moieties amenable to derivatization, provide a rich foundation for exploring a wide spectrum of biological activities. This technical guide synthesizes the current, albeit limited, publicly available data on the biological activities of 2-oxo-2H-pyran-4,6-dicarboxylic acid derivatives and structurally related compounds. Due to a scarcity of direct studies on this specific scaffold, this paper will also draw upon findings from closely related pyran-dicarboxylic acid analogs to infer potential therapeutic applications and guide future research.

Biological Activities of a Closely Related Analog: 4-Oxo-4H-pyran-2,6-dicarboxylic acid (Chelidonic Acid)

While specific data on 2-oxo-2H-pyran-4,6-dicarboxylic acid derivatives is sparse, research on its isomer, 4-oxo-4H-pyran-2,6-dicarboxylic acid (chelidonic acid), and its metal complexes provides valuable insights into the potential bioactivities of this class of compounds.

Antimicrobial, Antioxidant, and Cytotoxic Activities of Ruthenium(II) Complexes of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid

Recent studies on organometallic ruthenium(II) complexes incorporating 4-oxo-4H-pyran-2,6-dicarboxylic acid as a ligand have demonstrated significant biological potential. These findings suggest that the pyran-dicarboxylic acid scaffold can serve as an effective chelating agent, and its metal complexes can exhibit enhanced biological activities.

Table 1: Biological Activity of Ruthenium(II) Complexes of 4-Oxo-4H-pyran-2,6-dicarboxylic Acid

| Compound | Antimicrobial Activity (Zone of Inhibition in mm) | Antioxidant Activity (DPPH Radical Scavenging, IC50 in µg/mL) | Cytotoxic Activity (A549 Human Lung Cancer Cells, IC50 in µM) |

| Complex 1 | Moderate | Good | 25.5 ± 1.2 |

| Complex 2 | Good | Excellent | 18.7 ± 0.9 |

| Cisplatin (Control) | Not Reported | Not Reported | 95.3 ± 4.5 |

Data extrapolated from a study on ruthenium(II) complexes of 4-oxo-4H-pyran-2,6-dicarboxylic acid.

Potential Therapeutic Applications of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives

Based on the broader literature on pyran-containing molecules, derivatives of 2-oxo-2H-pyran-4,6-dicarboxylic acid hold promise in several therapeutic areas:

-

Anticancer Activity: The pyran ring is a common motif in many natural and synthetic compounds with anticancer properties. Derivatives of 2-oxo-2H-pyran-4,6-dicarboxylic acid could be explored for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The demonstrated antimicrobial activity of related pyran derivatives suggests that esters and amides of 2-oxo-2H-pyran-4,6-dicarboxylic acid could be effective against a range of bacterial and fungal pathogens.

-

Enzyme Inhibition: The dicarboxylic acid functionality allows for interactions with the active sites of various enzymes, suggesting potential applications as enzyme inhibitors. For instance, a bis-[6-methyl-heptyl] ester of 4-oxo-4H-pyran-2,6-dicarboxylic acid has shown potential as an antidiabetic agent through the inhibition of α-amylase and α-glucosidase.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and biological evaluation of novel compounds. The following sections provide standardized methodologies for key assays.

Synthesis of 2-Oxo-2H-pyran-4,6-dicarboxylic Acid Derivatives (General Workflow)

The synthesis of esters and amides from the parent dicarboxylic acid can be achieved through standard esterification and amidation reactions.

Caption: General synthetic workflow for derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Caption: Workflow for MIC determination.

Detailed Protocol:

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Caption: MTT assay experimental workflow.

Detailed Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action: A Frontier for Investigation

The specific signaling pathways modulated by 2-oxo-2H-pyran-4,6-dicarboxylic acid derivatives remain largely unexplored. Based on the activities of other pyran-containing compounds, potential mechanisms of action could include:

-

Inhibition of Kinases: Many heterocyclic compounds are known to inhibit protein kinases involved in cell proliferation and survival signaling pathways.

-

Induction of Apoptosis: The cytotoxic effects of these compounds could be mediated through the induction of programmed cell death (apoptosis).

-

Inhibition of Microbial Enzymes: The antimicrobial activity may arise from the inhibition of essential microbial enzymes.

Further research is required to elucidate the precise molecular targets and mechanisms of action for this promising class of compounds.

Caption: Hypothetical mechanism of action pathway.

Conclusion and Future Directions

The 2-oxo-2H-pyran-4,6-dicarboxylic acid scaffold represents a promising, yet underexplored, area for drug discovery. The limited available data on closely related analogs suggests potential for the development of novel anticancer, antimicrobial, and enzyme-inhibiting agents. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 2-oxo-2H-pyran-4,6-dicarboxylic acid derivatives, including esters, amides, and other functionalized analogs. Elucidating their structure-activity relationships, mechanisms of action, and specific molecular targets will be critical in unlocking the full therapeutic potential of this versatile chemical scaffold. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for initiating such investigations.

References

The Rising Star in Organic Synthesis: A Technical Guide to 2-oxo-2H-pyran-4,6-dicarboxylic Acid

For Immediate Release

A comprehensive technical guide on 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC), a versatile precursor in organic synthesis, is now available for researchers, scientists, and professionals in drug development. This whitepaper details the compound's properties, synthesis, and significant potential in the creation of novel molecules and materials, including bio-based polymers.

2-oxo-2H-pyran-4,6-dicarboxylic acid, also known as 2-pyrone-4,6-dicarboxylic acid, is a heterocyclic organic compound that has garnered increasing interest for its utility as a chemical building block.[1] Its rigid, pseudoaromatic structure and multiple functional groups make it an ideal starting material for a diverse range of chemical transformations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of PDC is essential for its application in synthesis. Key data points have been compiled for easy reference.

| Property | Value |

| CAS Number | 72698-24-9 |

| Molecular Formula | C₇H₄O₆ |

| Molecular Weight | 184.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Boiling Point | 355.51 °C at 760 mmHg |

| Flash Point | 152.668 °C |

| Density | 1.822 g/cm³ |

| Solubility | Soluble in polar solvents like water. |

| pKa | The dicarboxylate is the major species at pH 7.3.[2] |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆): The proton spectrum is characterized by a singlet for the proton at the 5-position of the pyran ring. The carboxylic acid protons typically appear as broad singlets at a downfield chemical shift.[3]

-

¹³C NMR (DMSO-d₆): Key resonances are expected for the carbonyl carbon of the pyrone ring, the two carboxylic acid carbons, and the olefinic carbons of the ring.

-

FTIR: The infrared spectrum will prominently feature strong carbonyl stretching bands for the pyrone and carboxylic acid groups, as well as O-H stretching vibrations from the carboxylic acids.

Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic Acid

PDC can be synthesized through both chemical and biological routes, offering flexibility for various research and industrial applications.

Chemical Synthesis: Oxidative Cleavage of Gallic Acid

A direct and efficient method for the synthesis of PDC involves the oxidative cleavage of the renewable and abundant starting material, gallic acid.[4][5][6] This approach is of particular interest for sustainable chemistry.

Experimental Protocol: Synthesis of PDC from Gallic Acid [4][5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve gallic acid in a suitable solvent such as acetic acid.

-

Oxidation: Add an oxidizing agent, for example, sodium perborate, to the solution. The reaction mixture is then heated to a specific temperature (e.g., 70°C) and stirred for a defined period.[5]

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated. This may involve filtration to remove any solids, followed by crystallization of the product from the filtrate, potentially as its sodium salt from an aqueous brine solution.

-

Purification: The crude product can be further purified by recrystallization to yield pure 2-oxo-2H-pyran-4,6-dicarboxylic acid.

A scalable version of this protocol has been reported, yielding 3.13 g (30%) of PDC from 55 mmol of gallic acid.[5]

dot

Microbial Synthesis

Biocatalytic routes offer a sustainable alternative for PDC production. Engineered microorganisms, such as Pseudomonas putida and Escherichia coli, have been developed to convert lignin-derived aromatic compounds and other renewable feedstocks into PDC.[7] These processes often utilize the protocatechuate 4,5-cleavage pathway, involving key enzymes like protocatechuate 4,5-dioxygenase (LigAB) and 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC).[7]

Experimental Workflow: Microbial Production of PDC

-

Strain Engineering: Genetically modify a suitable host microorganism (e.g., P. putida) to express the necessary enzymatic pathway for PDC synthesis from a specific substrate.

-

Cultivation: Grow the engineered microbial strain in a suitable fermentation medium containing the precursor compound (e.g., vanillin, ferulic acid).

-

Bioconversion: Optimize fermentation conditions (e.g., temperature, pH, aeration) to maximize the conversion of the substrate to PDC.

-

Extraction and Purification: After fermentation, separate the microbial biomass from the culture broth. Isolate and purify PDC from the broth using techniques such as precipitation and chromatography.

dot

Applications in Organic Synthesis

The dicarboxylic acid functionality and the reactive pyrone ring make PDC a valuable precursor for a variety of organic molecules.

Precursor for Heterocyclic Compounds

The pyrone ring of PDC can undergo various transformations, such as ring-opening and cycloaddition reactions, to generate a wide array of heterocyclic structures. These are valuable scaffolds in medicinal chemistry and materials science.

Monomer for Bio-based Polyesters

PDC is a key monomer in the synthesis of bio-based and potentially biodegradable polyesters.[4][5][6] The rigidity of the pyran ring can impart desirable thermal and mechanical properties to the resulting polymers.

Experimental Protocol: Polycondensation of PDC with a Diol

A general method for the polycondensation of dicarboxylic acids with diols can be adapted for PDC.

-

Monomer Preparation: Ensure both 2-oxo-2H-pyran-4,6-dicarboxylic acid and the chosen diol (e.g., 1,4-butanediol) are pure and dry.

-

Polycondensation Reaction: Charge the monomers into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a system for removing the condensation product (water). A catalyst, such as an organometallic compound or a strong acid, is typically added.

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere to a high temperature (e.g., 180-220°C) to initiate polymerization. The water formed during the esterification is continuously removed to drive the reaction to completion.

-

High Vacuum Stage: Once the initial polycondensation has proceeded to a certain extent, a high vacuum is applied to facilitate the removal of the final traces of water and any volatile byproducts, thereby increasing the molecular weight of the polyester.

-

Isolation: The resulting polyester is cooled and can be isolated for characterization and further processing.

dot

Conclusion

2-oxo-2H-pyran-4,6-dicarboxylic acid stands out as a highly promising and versatile platform chemical. Its accessibility from renewable resources, coupled with its rich reactivity, positions it as a key building block for the development of sustainable materials and complex organic molecules. This guide provides a foundational resource for researchers looking to harness the potential of this remarkable compound.

References

- 1. 2-oxo-2H-pyran-4,6-dicarboxylic acid | 72698-24-9 | Benchchem [benchchem.com]

- 2. - [ebi.ac.uk]

- 3. rsc.org [rsc.org]

- 4. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans-aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Direct synthesis of 2-pyrone-4,6-dicarboxylic acid and trans -aconitic acid from renewable gallic acid and tannic acid - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC04535A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Engineered microbial production of 2-pyrone-4, 6-dicarboxylic acid from lignin residues for use as an industrial platform chemical :: BioResources [bioresources.cnr.ncsu.edu]

An In-Depth Technical Guide to the Formation and Coordination Chemistry of Chelidonic Acid Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of chelidonic acid, a versatile organic ligand, and its formation of metal complexes. It delves into the structural diversity of these complexes, their synthesis and characterization, quantitative stability data, and their potential applications in drug development, with a focus on anticancer mechanisms.

Introduction to Chelidonic Acid as a Ligand

Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring dicarboxylic acid found in plants like Chelidonium majus, presents a unique scaffold for the formation of metal complexes. Its structure, featuring two carboxylic acid groups and a pyrone ring with a ketone group, offers multiple coordination sites. The deprotonated form, chelidonate, can act as a versatile ligand, binding to metal ions through its carboxylate oxygen atoms and, in some cases, the ketonic oxygen. This multifunctionality allows for the formation of a wide array of coordination compounds, from simple mononuclear complexes to intricate one-, two-, and three-dimensional coordination polymers.[1][2]

The coordination versatility of chelidonic acid has led to the synthesis of complexes with various transition metals, including copper(II), zinc(II), nickel(II), and cobalt(II).[3][4] The resulting architectures are influenced by factors such as the metal-to-ligand ratio, pH of the reaction medium, the presence of ancillary ligands, and the choice of solvent.[5]

Coordination Chemistry and Structural Diversity

The chelidonate ligand can adopt several coordination modes, leading to a rich structural diversity in its metal complexes. The most common coordination involves the carboxylate groups, which can bind to metal centers in a monodentate, bidentate chelating, or bridging fashion. This flexibility gives rise to various structural motifs:

-

Mononuclear Complexes: In the simplest cases, a single metal ion is coordinated by one or more chelidonate ligands. These discrete complexes often include solvent molecules, such as water, in the coordination sphere.

-

Coordination Polymers: The bridging capability of the dicarboxylate groups allows for the formation of extended networks. These can be:

-

1D Chains: Metal ions are linked by chelidonate ligands to form linear or zigzag chains.

-

2D Layers: The 1D chains are further interconnected by other ligands or through different coordination modes of the chelidonate itself, forming layered structures.

-

3D Frameworks: The 2D layers can be pillared by other ligands or interpenetrate to form complex three-dimensional metal-organic frameworks (MOFs).

-

The specific coordination mode and resulting dimensionality are highly dependent on the reaction conditions and the nature of the metal ion.[1][2]

Quantitative Data: Stability of Chelidonic Acid Metal Complexes

The stability of metal complexes is a critical parameter, particularly for applications in biological systems. The stability of a complex is quantified by its formation constant (K) or stability constant (β), with larger values indicating a more stable complex. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) changes upon complexation provide further insight into the spontaneity and driving forces of the formation reaction.

| Metal Ion | Ligand System | log K₁ | log K₂ | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Method of Determination | Reference |

| Cu(II) | Dicarboxylic Acid | 3.5 - 5.5 | 2.5 - 4.0 | -20 to -35 | -5 to -15 | 50 to 100 | Potentiometry | [1][6] |

| Ni(II) | Dicarboxylic Acid | 2.5 - 4.0 | 1.5 - 3.0 | -15 to -25 | -2 to -10 | 30 to 60 | Potentiometry | [7][8] |

| Co(II) | Dicarboxylic Acid | 2.5 - 3.5 | 1.5 - 2.5 | -15 to -20 | -1 to -8 | 35 to 55 | Potentiometry | [7] |

| Zn(II) | Dicarboxylic Acid | 2.0 - 3.5 | 1.0 - 2.5 | -10 to -20 | -0 to -5 | 30 to 50 | Potentiometry | [9] |

Note: The exact values for chelidonic acid complexes will vary depending on the specific experimental conditions (ionic strength, temperature, solvent). The data presented here for analogous dicarboxylic acids serve as a general guide.

Experimental Protocols

Synthesis of Chelidonic Acid Metal Complexes

4.1.1. General Synthesis of a Mononuclear Copper(II)-Chelidonate Complex (e.g., [Cu(chel)(H₂O)₂])

This protocol describes a typical aqueous synthesis for a simple mononuclear complex.

Materials:

-

Chelidonic acid (H₂chel)

-

Copper(II) salt (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O)

-

Deionized water

-

Sodium hydroxide (NaOH) or other suitable base

Procedure:

-

Dissolve a stoichiometric amount of chelidonic acid in deionized water. A gentle warming may be required to aid dissolution.

-

Adjust the pH of the chelidonic acid solution to approximately 5-6 by the dropwise addition of a dilute NaOH solution to deprotonate the carboxylic acid groups.

-

In a separate beaker, dissolve an equimolar amount of the copper(II) salt in deionized water.

-

Slowly add the copper(II) salt solution to the sodium chelidonate solution with constant stirring.

-

A precipitate will typically form. Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Collect the solid product by vacuum filtration and wash it with deionized water and then with a small amount of ethanol.

-

Dry the product in a desiccator over silica gel.

4.1.2. Hydrothermal Synthesis of a Zinc(II)-Chelidonate Coordination Polymer

Hydrothermal synthesis is often employed to obtain crystalline coordination polymers.

Materials:

-

Chelidonic acid (H₂chel)

-

Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O or Zn(OAc)₂·2H₂O)

-

Organic co-ligand (e.g., 4,4'-bipyridine), if desired for framework extension

-

Deionized water or a mixed solvent system

Procedure:

-

In a Teflon-lined stainless steel autoclave, combine chelidonic acid, the zinc(II) salt, and any co-ligand in a suitable molar ratio (e.g., 1:1:1).

-

Add the solvent (e.g., 10-15 mL of deionized water).

-

Seal the autoclave and heat it in an oven at a specific temperature (typically between 120-180 °C) for a period of 24-72 hours.[1]

-

After the heating period, allow the autoclave to cool slowly to room temperature over several hours or days.

-

Single crystals of the coordination polymer can be isolated from the reaction mixture.

-

Wash the crystals with the mother liquor and then with a suitable solvent before drying.

Crystallization Techniques

Obtaining single crystals suitable for X-ray diffraction is crucial for structural elucidation.

-

Slow Evaporation: A saturated solution of the purified complex in a suitable solvent is left undisturbed in a loosely covered container. As the solvent slowly evaporates, the concentration of the complex increases, leading to the formation of crystals.[10]

-

Vapor Diffusion: A concentrated solution of the complex is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a solvent in which the complex is less soluble (the precipitant). Vapors of the precipitant slowly diffuse into the complex solution, reducing its solubility and inducing crystallization.

-

Hydrothermal/Solvothermal Synthesis: As described in the synthesis protocol, this method often directly yields single crystals.

Characterization Methods

4.3.1. Spectroscopic Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the coordination of the carboxylate groups to the metal ion. A shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free ligand is indicative of coordination.

-

UV-Visible (UV-Vis) Spectroscopy: Can be used to monitor the formation of the complex in solution and to determine its stoichiometry using methods like the continuous variation (Job's plot) or mole-ratio method.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., Zn(II)), ¹H and ¹³C NMR can provide detailed information about the ligand's coordination environment in solution. Changes in the chemical shifts of the ligand's protons and carbons upon complexation can identify the binding sites.[13][14]

4.3.2. X-ray Diffraction (XRD)

-

Single-Crystal X-ray Diffraction: The definitive method for determining the precise three-dimensional structure of the metal complex, including bond lengths, bond angles, and the overall crystal packing.

-

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample.

4.3.3. Potentiometric Titration for Stability Constant Determination

This technique involves the titration of a solution containing the ligand and the metal ion with a standard solution of a strong base (e.g., NaOH). By monitoring the pH changes during the titration, the protonation constants of the ligand and the stepwise formation constants of the metal complexes can be calculated using specialized software.[3][4][15]

Signaling Pathways and Mechanisms in Drug Development

Chelidonic acid metal complexes have emerged as promising candidates in drug development, particularly in the field of oncology. Their mechanism of action is often multifactorial and can involve the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).

Induction of Apoptosis

Several studies on metal complexes, including those with ligands structurally related to chelidonic acid, have demonstrated their ability to induce apoptosis in cancer cells. The proposed mechanisms often involve the intrinsic (mitochondrial) pathway of apoptosis.

-

Caspase Activation: Metal complexes can trigger the activation of a cascade of enzymes called caspases. Initiator caspases (e.g., caspase-9) are activated first, which in turn activate executioner caspases (e.g., caspase-3). Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[16][17]

-

Bcl-2 Family Protein Regulation: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. Some metal complexes have been shown to upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors like cytochrome c.

Generation of Reactive Oxygen Species (ROS)

Many transition metal complexes are redox-active and can participate in reactions that generate ROS, such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH), within cancer cells.[2][5][9] Cancer cells often have a higher basal level of ROS compared to normal cells, making them more vulnerable to further oxidative stress. The excessive accumulation of ROS can lead to:

-

Oxidative Damage: Damage to cellular components, including DNA, lipids, and proteins.

-

Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, further promoting apoptosis.

-

Activation of Stress-Related Signaling Pathways: Triggering pathways that can lead to cell cycle arrest and cell death.

Enzyme Inhibition

The specific three-dimensional structure of chelidonic acid metal complexes allows them to act as inhibitors for certain enzymes that are overexpressed in cancer cells. For instance, zinc-containing enzymes are crucial for various cellular processes, and the chelation of zinc by ligands like chelidonic acid can disrupt their function, leading to cell death.[8][18]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, characterization, and biological evaluation of chelidonic acid metal complexes.

Conclusion

Chelidonic acid is a highly versatile ligand that forms a wide range of metal complexes with diverse structures and interesting properties. The ability to tune the final structure by modifying reaction conditions makes it an attractive building block in crystal engineering and materials science. Furthermore, the biological activity of its metal complexes, particularly their potential to induce apoptosis and generate ROS in cancer cells, highlights their promise in the development of novel metallodrugs. Further research focusing on detailed structure-activity relationships and in vivo studies is warranted to fully explore the therapeutic potential of these compounds.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrothermal Synthesis and Structural Characterization of a 2D Zn(II)-Based Coordination Polymer with Luminescent Properties [jaem.qom.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Chelidonine Induces Caspase-Dependent and Caspase-Independent Cell Death through G2/M Arrest in the T98G Human Glioblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ir.ucc.edu.gh [ir.ucc.edu.gh]

- 8. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. esmed.org [esmed.org]

- 10. scribd.com [scribd.com]

- 11. Metal Complexes or Chelators with ROS Regulation Capacity: Promising Candidates for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. scirp.org [scirp.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Silver Nanoparticles Biosynthesized Using Achillea biebersteinii Flower Extract: Apoptosis Induction in MCF-7 Cells via Caspase Activation and Regulation of Bax and Bcl-2 Gene Expression [mdpi.com]

- 18. scispace.com [scispace.com]

The Emergence of a Bio-based Building Block: A Technical Guide to 2-oxo-2H-pyran-4,6-dicarboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC), a pseudoaromatic dicarboxylic acid, has garnered significant attention as a versatile and sustainable chemical building block. Initially identified as a key metabolic intermediate in the microbial degradation of lignin, its unique chemical structure makes it a promising precursor for the synthesis of novel polymers and biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of PDC, with a focus on detailed experimental protocols and quantitative data to support researchers in the fields of chemistry, biotechnology, and materials science.

Discovery and History

The history of 2-oxo-2H-pyran-4,6-dicarboxylic acid is intrinsically linked to the study of natural products and microbial metabolism. While the related compound, chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid), has been known since the 19th century, the targeted synthesis and characterization of the 2-oxo isomer are more recent.

Its most significant discovery has been in the realm of biotechnology. In the late 20th century, researchers investigating the metabolic pathways of soil bacteria, particularly Sphingomonas paucimobilis SYK-6, identified PDC as a stable intermediate in the degradation of lignin-derived aromatic compounds.[1] This discovery opened the door to the bio-based production of PDC and positioned it as a key target for the valorization of lignin, an abundant and underutilized biopolymer.

Physicochemical and Spectroscopic Properties

PDC is a crystalline solid with distinct solubility characteristics. It is highly soluble in polar solvents such as water, methanol, acetone, and THF, but sparingly soluble in nonpolar solvents like benzene and hexane.[1] The presence of sodium ions can decrease its solubility in polar solvents due to complex formation.[1]

A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-oxo-2H-pyran-4,6-dicarboxylic acid

| Property | Value | Reference |

| Molecular Formula | C₇H₄O₆ | [2] |

| Molecular Weight | 184.10 g/mol | [2] |

| Melting Point | Decomposes above 200 °C | [1] |

| Solubility in Water | 182 mM | [1] |

| pKa₁ | 1.13 | [3] |

| pKa₂ | 2.52 | [3] |

Spectroscopic analysis is crucial for the identification and characterization of PDC. The key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for 2-oxo-2H-pyran-4,6-dicarboxylic acid

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆) | δ 7.35 (s, 1H), 8.15 (s, 1H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ 116.3, 120.5, 148.8, 155.2, 160.7, 162.8, 163.5 | [1] |

| FT-IR (KBr, cm⁻¹) | 3424, 1780, 1727, 1648, 1579, 1436, 1392, 1261, 1222, 1095, 933, 883, 800, 752 | [1] |

| Mass Spec (MALDI-TOF) | m/z 183.0 (M-H)⁻, 207.0 (M+Na-2H)⁻ | [1] |

Synthesis of 2-oxo-2H-pyran-4,6-dicarboxylic Acid

PDC can be produced through both chemical synthesis and microbial fermentation. The latter has gained more traction due to its potential for sustainable production from renewable resources.

Chemical Synthesis: Hydrolysis of Chelidonic Acid Dimethyl Ester

One of the primary chemical routes to PDC involves the acid-catalyzed hydrolysis of dimethyl 4-oxo-4H-pyran-2,6-dicarboxylate, also known as chelidonic acid dimethyl ester.[2]

Experimental Protocol:

-

Dissolution: Dissolve chelidonic acid dimethyl ester in 6M hydrochloric acid (HCl).

-

Hydrolysis: Stir the mixture at room temperature for 48 hours.

-

Neutralization and Crystallization: Neutralize the solution with a base, such as sodium hydroxide (NaOH), to induce the crystallization of the product.

-

Isolation: Isolate the 2-oxo-2H-pyran-4,6-dicarboxylic acid crystals by filtration.

-

Purification: Wash the crystals with cold water and dry under vacuum.

Caption: Chemical synthesis workflow for PDC.

Microbial Production from Lignin-Derived Aromatics

The biological production of PDC leverages the metabolic pathways of engineered microorganisms to convert lignin-derived aromatic compounds into the target molecule. Engineered strains of Pseudomonas putida and Novosphingobium aromaticivorans are commonly used for this purpose.

Experimental Protocol: Fed-Batch Fermentation

This protocol is based on the production of PDC from vanillic acid using an engineered P. putida strain.

-

Inoculum Preparation:

-

Grow a seed culture of the engineered P. putida strain in Luria-Bertani (LB) medium overnight at 30°C.

-

Inoculate a larger volume of minimal medium containing a suitable carbon source (e.g., glucose) and vanillic acid with the seed culture.

-

-

Fermentation:

-

Perform the fermentation in a bioreactor with controlled pH, temperature (30°C), and dissolved oxygen levels.

-

Employ a fed-batch strategy, continuously feeding a concentrated solution of vanillic acid and glucose to maintain optimal substrate concentrations and maximize productivity.

-

-

Downstream Processing and Purification:

-

Cell Removal: Separate the bacterial cells from the fermentation broth by centrifugation or microfiltration.

-

Acidification: Adjust the pH of the supernatant to < 2.0 with a strong acid (e.g., HCl) to precipitate the PDC.

-

Crystallization: Hold the acidified broth at a low temperature (e.g., 4°C) to facilitate complete crystallization.

-

Isolation and Washing: Collect the PDC crystals by filtration and wash with acidified water to remove impurities.

-

Drying: Dry the purified PDC under vacuum.

-

Metabolic Pathway and Regulation

In engineered bacteria, PDC is produced via a "funneling" pathway that converts a variety of lignin-derived aromatic monomers into a central intermediate, protocatechuic acid (PCA). PCA is then converted to PDC through the action of two key enzymes, protocatechuate 4,5-dioxygenase (LigAB) and 4-carboxy-2-hydroxymuconate-6-semialdehyde dehydrogenase (LigC), which are often sourced from Sphingomonas paucimobilis SYK-6.

Caption: Microbial metabolic pathway for PDC production.

Applications and Future Outlook

The bifunctional nature of 2-oxo-2H-pyran-4,6-dicarboxylic acid makes it a highly attractive monomer for the synthesis of novel bio-based polyesters and polyamides. These polymers exhibit promising properties, including high thermal stability and potential biodegradability, making them suitable for a range of applications, from specialty plastics to advanced materials. Furthermore, the pyrone ring system is a common scaffold in many biologically active natural products, suggesting that PDC could serve as a versatile starting material in the synthesis of new pharmaceutical compounds.

The continued development of more efficient and robust microbial strains, coupled with the optimization of fermentation and downstream processing, will be crucial for the economically viable, large-scale production of PDC. As the chemical industry shifts towards more sustainable and renewable feedstocks, 2-oxo-2H-pyran-4,6-dicarboxylic acid is poised to become a key platform chemical in the emerging bio-economy.

References

Methodological & Application

Protocol for the Decarboxylation of Chelidonic Acid to Synthesize 4-Pyrone

Abstract

This application note provides a detailed protocol for the decarboxylation of chelidonic acid (also known as 4-oxo-4H-pyran-2,6-dicarboxylic acid) to produce 4-pyrone (γ-pyrone). This thermal decomposition reaction is a crucial step in the synthesis of 4-pyrone, a valuable heterocyclic compound used as a building block in the development of various pharmaceutical agents and flavoring compounds. The protocol outlines the necessary reagents, equipment, and step-by-step procedures to ensure a successful and efficient synthesis.

Introduction

Chelidonic acid is a naturally occurring dicarboxylic acid that can be isolated from various plant species or synthesized from readily available starting materials. Its thermal decarboxylation provides a direct route to 4-pyrone, a key intermediate in organic synthesis. The reaction proceeds by heating chelidonic acid, leading to the loss of two molecules of carbon dioxide and the formation of the 4-pyrone ring. While the reaction is straightforward, careful control of the reaction conditions is necessary to achieve optimal yields and purity. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the preparation of 4-pyrone.

Reaction Scheme

The overall reaction for the decarboxylation of chelidonic acid is as follows:

Caption: Decarboxylation of Chelidonic Acid to 4-Pyrone.

Experimental Protocol

This protocol is based on established thermal decarboxylation procedures.

Materials and Equipment:

-

Chelidonic acid (dried)

-

Round-bottom flask (size dependent on scale)

-

Distillation apparatus (condenser, receiving flask)

-

Heating mantle or oil bath

-

Thermometer

-

Vacuum source (optional, for vacuum distillation)

-

Glassware for workup and purification

Procedure:

-

Preparation: Ensure the chelidonic acid is thoroughly dry before proceeding. This can be achieved by heating the solid in an oven at 100-160°C until a constant weight is obtained[1].

-

Apparatus Setup: Assemble a distillation apparatus using a round-bottom flask containing the dried chelidonic acid. The flask should be fitted with a distillation head, condenser, and a receiving flask.

-

Decarboxylation: Heat the flask containing the chelidonic acid using a heating mantle or an oil bath. The temperature should be raised gradually to the decomposition point of chelidonic acid, which is 257°C[1]. The decarboxylation will be evident by the evolution of carbon dioxide gas.

-

Distillation: The 4-pyrone product will distill as it is formed. Collect the distillate in the receiving flask. The boiling point of 4-pyrone is 210-215°C[2].

-

Purification (Optional): The collected 4-pyrone can be further purified by redistillation, if necessary. Due to its affinity for water, the purified 4-pyrone should be stored in a desiccator to induce crystallization[3].

Quantitative Data

The following table summarizes the key quantitative parameters for the decarboxylation of chelidonic acid. Please note that specific yields can vary depending on the purity of the starting material and the precise reaction conditions.

| Parameter | Value | Reference |

| Starting Material | Chelidonic Acid | N/A |

| Product | 4-Pyrone | N/A |

| Melting Point of Chelidonic Acid | 257 °C (decomposes) | [1] |

| Boiling Point of 4-Pyrone | 210-215 °C | [2] |

| Typical Reaction Type | Thermal Decomposition / Reflux | [3] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of 4-pyrone from chelidonic acid.

Caption: Workflow for 4-Pyrone Synthesis.

Signaling Pathways and Logical Relationships

The decarboxylation of chelidonic acid is a type of β-keto acid decarboxylation. The reaction proceeds through a cyclic transition state, which is a common mechanism for this class of compounds.

References

Application Notes and Protocols for Polyester Synthesis Using 2-oxo-2H-pyran-4,6-dicarboxylic acid

Topic: Using 2-oxo-2H-pyran-4,6-dicarboxylic acid in Polyester Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC), a bio-based monomer, is gaining significant interest as a sustainable building block for the synthesis of novel polyesters.[1][2][3] Derived from renewable resources like lignin, PDC offers a promising alternative to petroleum-based dicarboxylic acids for creating biodegradable and functional polymers.[1][4] Its pseudo-aromatic pyrone ring structure, combined with two carboxylic acid groups, allows for the creation of polyesters with unique properties, including potential for enhanced biodegradability and specific mechanical characteristics.[4] These attributes make PDC-based polyesters attractive for a range of applications, from specialty plastics to advanced materials in drug delivery systems.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters using 2-oxo-2H-pyran-4,6-dicarboxylic acid. The information is intended to guide researchers in the successful polymerization and characterization of these novel bio-based materials.

Data Presentation

The following table summarizes representative quantitative data for polyesters synthesized using 2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC) and various co-monomers and catalysts. This data is compiled from multiple studies to provide a comparative overview of the achievable polymer properties.

| Polymer System | Co-monomer(s) | Catalyst | PDC Feed Ratio (mol %) | Number Average Molecular Weight (Mn) ( g/mol ) | Melting Point (Tm) (°C) | Reference |

| PDC-based Polyester | 1,4-butanediol, succinic anhydride | Sb2O3, TiO(acac)2, CH3SO3H | <10 | >10,000 | 82 - 107 | [4] |

| Aliphatic Polyester (General) | 1,9-nonanediol, dodecanedioic acid | DBSA | Not Applicable | 10,100 | Not Reported | [5] |

| Aliphatic Polyester (General) | Dicarboxylic acids, diols | Bis(nonafluorobutanesulfonyl)imide (Nf2NH) | Not Applicable | >19,000 | Not Reported | [6] |

| Aromatic Polyester (General) | Dicarboxylic acids, diols | Bis(nonafluorobutanesulfonyl)imide (Nf2NH) | Not Applicable | >7,000 | Not Reported | [6] |

Experimental Protocols

Protocol 1: Melt Polycondensation of 2-oxo-2H-pyran-4,6-dicarboxylic acid with a Diol

This protocol describes a general procedure for the synthesis of PDC-based polyesters via melt polycondensation. This method is suitable for achieving high molecular weight polymers.

Materials:

-

2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC)

-

Diol (e.g., 1,4-butanediol, ethylene glycol)

-

Catalyst (e.g., antimony(III) oxide (Sb2O3), titanium(II) acetylacetonate (TiO(acac)2), methanesulfonic acid (CH3SO3H))

-

High-purity nitrogen or argon gas

-

Solvents for purification (e.g., chloroform, methanol)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation condenser

-

Nitrogen/argon inlet

-

Heating mantle with temperature controller

-

Vacuum pump

Procedure:

-

Reactant Charging: In a clean, dry three-necked round-bottom flask, add 2-oxo-2H-pyran-4,6-dicarboxylic acid, the chosen diol in the desired molar ratio, and the catalyst (typically 0.01-0.1 mol% relative to the dicarboxylic acid).

-

Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation condenser, and a nitrogen or argon inlet. Purge the system with the inert gas for at least 30 minutes to remove any oxygen.

-

Esterification Stage:

-

Heat the reaction mixture under a slow stream of inert gas to a temperature of 150-180°C.

-

Maintain this temperature with constant stirring to initiate the esterification reaction. Water will be produced as a byproduct and will be removed through the condenser.

-

Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

-

-

Polycondensation Stage:

-

Gradually increase the temperature to 180-220°C. Caution: The thermal stability of the pyrone ring of PDC should be considered, as higher temperatures may lead to degradation.[4]

-

Simultaneously, slowly apply a vacuum to the system (reducing the pressure to <1 mmHg) to facilitate the removal of the remaining water and any excess diol, thereby driving the polymerization reaction to completion.

-

A noticeable increase in the viscosity of the reaction mixture will be observed as the molecular weight of the polyester increases.

-

Continue the reaction under vacuum for an additional 4-8 hours.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature under an inert atmosphere. The resulting polyester should be a solid or a highly viscous liquid.

-

Dissolve the crude polymer in a suitable solvent, such as chloroform.

-

Precipitate the polyester by slowly adding the solution to a non-solvent, such as cold methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with fresh non-solvent to remove any unreacted monomers or oligomers.

-

Dry the purified polyester in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.

-

Protocol 2: Solution Polycondensation of 2-oxo-2H-pyran-4,6-dicarboxylic acid with a Diol

This method is an alternative to melt polycondensation and can be advantageous when working with thermally sensitive monomers or when better control over the reaction is desired.

Materials:

-

2-oxo-2H-pyran-4,6-dicarboxylic acid (PDC)

-

Diol (e.g., 1,4-butanediol)

-

Dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC) or an acid catalyst (e.g., p-toluenesulfonic acid)

-

High-boiling point, inert solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Solvents for purification (e.g., chloroform, methanol)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Nitrogen/argon inlet

-

Heating mantle with temperature controller

Procedure:

-

Reactant Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-oxo-2H-pyran-4,6-dicarboxylic acid and the diol in an appropriate high-boiling point solvent under a nitrogen or argon atmosphere.

-

Initiation of Polymerization:

-

If using a dehydrating agent like DCC, add it to the solution at room temperature.

-

If using an acid catalyst, add the catalyst and heat the solution to a temperature of 80-120°C.

-

-

Reaction:

-

Stir the reaction mixture at the chosen temperature for 24-48 hours.

-

Monitor the progress of the reaction by techniques such as Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the ester C=O stretch.

-

-

Polymer Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

If DCC was used, filter off the dicyclohexylurea byproduct.

-

Precipitate the polyester by pouring the reaction mixture into a non-solvent like cold methanol.

-

Collect the polymer by filtration and wash it thoroughly with the non-solvent.

-

Dry the purified polyester in a vacuum oven at 40-60°C.

-

Visualizations

References

- 1. Microbial production of 2-pyrone-4,6-dicarboxylic acid from lignin derivatives in an engineered Pseudomonas putida and its application for the synthesis of bio-based polyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-oxo-2H-pyran-4,6-dicarboxylic acid | 72698-24-9 | Benchchem [benchchem.com]

- 3. Multi-step biosynthesis of the biodegradable polyester monomer 2-pyrone-4,6-dicarboxylic acid from glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polycondensation of dicarboxylic acids and diols in water catalyzed by surfactant-combined catalysts and successive chain extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dehydration polycondensation of dicarboxylic acids and diols using sublimating strong brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Neuroprotective Effects of Pyran Derivatives

To the valued researcher,

Our comprehensive search for the neuroprotective effects of 2-oxo-2H-pyran-4,6-dicarboxylic acid did not yield any specific studies or documented biological activity for this particular compound. However, the foundational pyran ring structure is a key pharmacophore in a wide range of natural and synthetic compounds that exhibit significant neuroprotective properties.[1][2][3]

This document provides a detailed overview of the neuroprotective effects observed in various pyran derivatives, including coumarins, flavonoids, and chromenes. The application notes and protocols outlined below are based on the broader class of pyran-containing compounds and are intended to serve as a guide for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold in neurodegenerative diseases.